5-Bromo-3,4-dihydro-1H-[2,7]naphthyridine-2-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13650549
Molecular Formula: C13H17BrN2O2
Molecular Weight: 313.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17BrN2O2 |
|---|---|
| Molecular Weight | 313.19 g/mol |
| IUPAC Name | tert-butyl 5-bromo-3,4-dihydro-1H-2,7-naphthyridine-2-carboxylate |
| Standard InChI | InChI=1S/C13H17BrN2O2/c1-13(2,3)18-12(17)16-5-4-10-9(8-16)6-15-7-11(10)14/h6-7H,4-5,8H2,1-3H3 |
| Standard InChI Key | OGYWVPPKWOROPY-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC2=C(C=NC=C2C1)Br |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2=C(C=NC=C2C1)Br |
Introduction
Chemical Structure and Properties
Molecular Characteristics
The compound’s molecular formula is C₁₃H₁₇BrN₂O₂, with a molecular weight of 313.19 g/mol . Its IUPAC name, tert-butyl 5-bromo-3,4-dihydro-1H-2,7-naphthyridine-2-carboxylate, reflects its fused bicyclic structure, comprising a naphthyridine core substituted with a bromine atom at position 5 and a tert-butyl ester group at position 2 . The Canonical SMILES representation, CC(C)(C)OC(=O)N1CCC2=C(C=NC=C2C1)Br, highlights the spatial arrangement of functional groups, which influence reactivity and intermolecular interactions .
Key Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₇BrN₂O₂ | |
| Molecular Weight | 313.19 g/mol | |
| CAS Number | 1251012-16-4 | |
| SMILES | CC(C)(C)OC(=O)N1CCC2=C(C=NC=C2C1)Br | |
| InChI Key | OGYWVPPKWOROPY-UHFFFAOYSA-N |
The tert-butyl ester group enhances solubility in organic solvents, while the bromine atom provides a site for further functionalization via cross-coupling reactions.
Comparison with Structural Analogs
A related compound, tert-butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS: 215184-78-4), shares similarities but differs in the positioning of nitrogen atoms within the bicyclic system . This structural variation alters electronic properties and biological activity, underscoring the importance of precise regiochemistry in drug design .
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